molecular formula C10H9F3O2 B15321577 3-(2,4,6-Trifluorophenyl)butanoic acid

3-(2,4,6-Trifluorophenyl)butanoic acid

Cat. No.: B15321577
M. Wt: 218.17 g/mol
InChI Key: FYJSNJQVNFZORK-UHFFFAOYSA-N
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Description

3-(2,4,6-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trifluorophenyl)butanoic acid typically involves the reaction of 2,4,6-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,6-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using a sodium hydroxide solution, followed by acidification with diluted hydrochloric acid to obtain the desired product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of inexpensive and readily available raw materials, ensuring high yield and stable product quality. The method is designed to minimize the generation of waste and hazardous by-products, making it environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(2,4,6-Trifluorophenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting metabolic disorders.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4,5-Trifluorophenyl)-3-oxo-butanoic acid
  • ®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid

Uniqueness

3-(2,4,6-Trifluorophenyl)butanoic acid is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

3-(2,4,6-trifluorophenyl)butanoic acid

InChI

InChI=1S/C10H9F3O2/c1-5(2-9(14)15)10-7(12)3-6(11)4-8(10)13/h3-5H,2H2,1H3,(H,14,15)

InChI Key

FYJSNJQVNFZORK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C=C(C=C1F)F)F

Origin of Product

United States

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